Cas no 2228613-38-3 (tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)

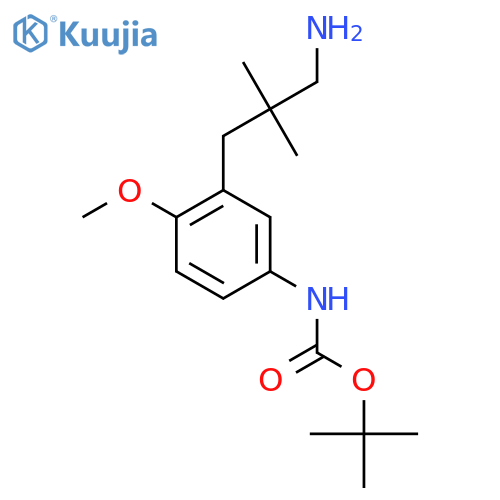

2228613-38-3 structure

商品名:tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate

tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate

- 2228613-38-3

- tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate

- EN300-1887527

-

- インチ: 1S/C17H28N2O3/c1-16(2,3)22-15(20)19-13-7-8-14(21-6)12(9-13)10-17(4,5)11-18/h7-9H,10-11,18H2,1-6H3,(H,19,20)

- InChIKey: XEZMZWORRQJQNO-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(=CC=1CC(C)(C)CN)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 308.20999276g/mol

- どういたいしつりょう: 308.20999276g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 363

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1887527-0.1g |

tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |

2228613-38-3 | 0.1g |

$1081.0 | 2023-09-18 | ||

| Enamine | EN300-1887527-0.5g |

tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |

2228613-38-3 | 0.5g |

$1180.0 | 2023-09-18 | ||

| Enamine | EN300-1887527-0.25g |

tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |

2228613-38-3 | 0.25g |

$1131.0 | 2023-09-18 | ||

| Enamine | EN300-1887527-1.0g |

tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |

2228613-38-3 | 1g |

$1229.0 | 2023-06-04 | ||

| Enamine | EN300-1887527-0.05g |

tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |

2228613-38-3 | 0.05g |

$1032.0 | 2023-09-18 | ||

| Enamine | EN300-1887527-5g |

tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |

2228613-38-3 | 5g |

$3562.0 | 2023-09-18 | ||

| Enamine | EN300-1887527-1g |

tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |

2228613-38-3 | 1g |

$1229.0 | 2023-09-18 | ||

| Enamine | EN300-1887527-10.0g |

tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |

2228613-38-3 | 10g |

$5283.0 | 2023-06-04 | ||

| Enamine | EN300-1887527-2.5g |

tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |

2228613-38-3 | 2.5g |

$2408.0 | 2023-09-18 | ||

| Enamine | EN300-1887527-5.0g |

tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |

2228613-38-3 | 5g |

$3562.0 | 2023-06-04 |

tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

2228613-38-3 (tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate) 関連製品

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬